1,6,11-Trioxacyclopentadecane

Description

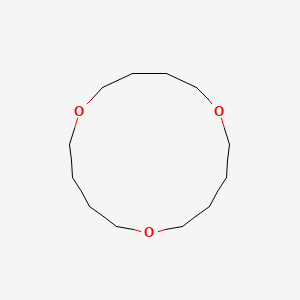

Classification and Structural Context within Polyether Macrocycles

1,6,11-Trioxacyclopentadecane is classified as a polyether macrocycle, and more specifically, it can be described as a crown ether. evitachem.com Macrocycles are broadly defined as molecules containing a cyclic framework of at least twelve atoms. nih.gov Polyether macrocycles are distinguished by having a backbone that consists primarily of repeating ether linkages (aliphatic chains connected by oxygen atoms). youtube.com

The structure of this compound is defined by a 15-membered ring that incorporates twelve carbon atoms and three oxygen atoms, giving it the molecular formula C₁₂H₂₄O₃. chemicalbook.com The placement of the oxygen atoms at the 1, 6, and 11 positions within the cyclopentadecane (B1582441) ring is crucial to its function. This arrangement creates a central cavity lined with electronegative oxygen atoms, which is a characteristic feature of crown ethers. chesci.com The exterior of the ring is composed of a flexible framework of hydrocarbon chains, rendering it hydrophobic. chesci.com

The geometry of the molecule is characterized by sp³ hybridization around the oxygen atoms, resulting in bond angles of approximately 109.5°. evitachem.com The carbon-oxygen bond lengths are typical for ethers, at about 1.43 Å. evitachem.com Due to its cyclic nature, the molecule possesses conformational flexibility, allowing it to adapt its shape to accommodate guest ions. evitachem.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₄O₃ | chemicalbook.com |

| Molecular Weight | 216.32 g/mol | chemicalbook.com |

| CAS Number | 295-63-6 | chemicalbook.com |

| Appearance | Colorless liquid or solid | evitachem.com |

| Boiling Point | 327.8 ± 22.0 °C (Predicted) | chemicalbook.com |

| Density | ~1.0 g/cm³ (0.904 ± 0.06 g/cm³ Predicted) | evitachem.comchemicalbook.com |

| Solubility | Soluble in polar solvents | evitachem.com |

Historical Development and Significance of Macrocyclic Ethers in Chemical Research

The study of macrocyclic ethers, or crown ethers, was pioneered by Charles J. Pedersen, a chemist at DuPont. wikipedia.orgnumberanalytics.com His work in this area began with a serendipitous discovery in 1961. rsc.org While attempting to prepare a different compound, Pedersen isolated a white, crystalline by-product which he identified as dibenzo-18-crown-6. rsc.orgwikipedia.org He recognized that this cyclic polyether showed a remarkable ability to form stable complexes with alkali metal cations. wikipedia.org

Pedersen published his seminal work in 1967, in which he described the synthesis of more than 50 crown ethers, including compounds structurally related to this compound. numberanalytics.comrsc.org This publication is widely considered to have launched the fields of macrocyclic and supramolecular chemistry. rsc.orgresearchgate.net The name "crown ether" was coined by Pedersen due to the molecule's crown-like shape when it binds a metal cation. numberanalytics.com

The significance of Pedersen's discovery was immense, as it introduced a new class of molecules capable of highly selective molecular recognition. rsc.org The ability of crown ethers to bind specific cations within their central cavity, based on the fit between the ion's size and the cavity's dimensions, opened up new avenues in chemical research. wikipedia.orgnobelprize.org This "host-guest" chemistry allows for the solubilization of inorganic salts in nonpolar organic solvents, a property that has made crown ethers invaluable as phase-transfer catalysts. numberanalytics.comnobelprize.org For their groundbreaking work in developing and using molecules with structure-specific interactions of high selectivity, Pedersen, along with Donald J. Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987. wikipedia.orgrsc.orgnumberanalytics.com Their research laid the foundation for the design of synthetic receptors for a wide range of applications, from ion transport studies to the development of advanced materials. evitachem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6,11-trioxacyclopentadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-8-14-10-5-6-12-15-11-4-3-9-13-7-1/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSASJULNGOIAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOCCCCOCCCCOC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466150 | |

| Record name | 1,6,11-trioxacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295-63-6 | |

| Record name | 1,6,11-trioxacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,6,11 Trioxacyclopentadecane and Its Derivatives

Classical Cyclization Approaches in Macrocyclic Ether Synthesis

Traditional methods for forming macrocyclic ethers primarily involve the intramolecular cyclization of a linear precursor. The main challenge in these syntheses is to promote the intramolecular reaction, where the two ends of the same molecule react, over the intermolecular reaction between two or more separate precursor molecules, which leads to undesired linear oligomers or polymers. nih.gov

The Williamson ether synthesis is a cornerstone of ether formation and has been widely adapted for macrocyclization. libretexts.orgsoton.ac.uk This SN2 reaction involves a nucleophilic attack by an alkoxide ion on a primary alkyl halide, displacing the halide and forming an ether linkage. libretexts.orgrsc.orge-bookshelf.de In the context of synthesizing 1,6,11-trioxacyclopentadecane, this can be achieved via two main pathways:

Intermolecular Reaction: A common approach involves the reaction between a diol and a dihalide. For instance, reacting triethylene glycol with a suitable dihalide under basic conditions can form the this compound ring. semanticscholar.org A strong base, such as sodium hydride or potassium tert-butoxide, is required to deprotonate the hydroxyl groups of the glycol, forming the nucleophilic dialkoxide that subsequently reacts with the dihalide in a stepwise or concerted fashion to close the ring. semanticscholar.org

Intramolecular Reaction: Alternatively, a single linear precursor containing a hydroxyl group at one end and a good leaving group (like a halide or tosylate) at the other can be induced to cyclize upon itself. rsc.orge-bookshelf.de The addition of a base deprotonates the hydroxyl group, and the resulting alkoxide attacks the electrophilic carbon at the other end of the chain, forming the cyclic ether. e-bookshelf.de

In both adaptations, the fundamental principle of the Williamson reaction is maintained, but the reaction conditions are tailored to facilitate the formation of a large ring structure.

The synthesis of this compound is fundamentally a process of cyclizing a linear polyether precursor. rsc.org These precursors are open-chain molecules that contain the necessary arrangement of carbon and oxygen atoms to form the final macrocycle. A typical precursor for this compound would be a 12-carbon chain with ether oxygens at the appropriate positions, terminated by reactive functional groups (e.g., a hydroxyl group and a halide).

The cyclization is typically a controlled reaction that may involve heat or a catalyst to promote the ring-forming step. rsc.org The conformation of the linear precursor is crucial; it must adopt a folded arrangement that brings the reactive ends into proximity for the intramolecular reaction to occur. nih.gov The inherent flexibility of the polyether chain can make this entropically unfavorable, often leading to a mixture of products. beilstein-journals.org

To overcome the challenges of macrocyclization and improve the yield of the desired product, several optimization strategies are employed.

High-Dilution Principle: This is the most critical classical technique. By carrying out the reaction at very low concentrations of the linear precursor (typically in the range of 0.01 to 0.001 M), the probability of one end of a molecule finding its other end is increased relative to the probability of it encountering another molecule. nih.gov This kinetically favors intramolecular cyclization over intermolecular polymerization. core.ac.uk

Solvent Choice: The solvent plays a significant role. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used as they can solvate the cation of the base (in Williamson synthesis) without strongly solvating the nucleophilic alkoxide, thus enhancing its reactivity. nih.govrsc.orgcore.ac.uk The choice of solvent can significantly impact the reaction yield. core.ac.uk

Purification and Characterization: Achieving high purity requires rigorous purification steps. Column chromatography and recrystallization are common methods used to separate the desired macrocycle from starting materials and oligomeric byproducts. semanticscholar.org The purity and structure of the final product, this compound, are confirmed using analytical techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. semanticscholar.org

| Optimization Parameter | Description | Rationale |

| Concentration | Reactions are run at high dilution (low concentration). | Favors intramolecular ring closure over intermolecular polymerization by reducing the probability of collisions between different precursor molecules. |

| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) are often preferred. | Enhances the reactivity of the nucleophile (alkoxide) in Williamson-type reactions. Solvent choice can significantly influence reaction rates and yields. |

| Base | Strong, non-nucleophilic bases (e.g., NaH, K₂CO₃, Cs₂CO₃) are used. | Effectively deprotonates the alcohol precursor to form the reactive alkoxide without competing in side reactions. The choice of cation can also have a template effect. |

| Leaving Group | Good leaving groups like tosylates (OTs) or halides (I, Br) are used. | Facilitates the SN2 displacement reaction required for ring closure. Tosylates often lead to higher yields than chlorides. soton.ac.uk |

Cyclization of Linear Polyether Precursors

Template-Directed Synthetic Strategies

Template-directed synthesis represents a more advanced approach to macrocyclization. In this method, an ion or molecule is used as a "template" to organize the linear precursor into a conformation that is ideal for cyclization, a phenomenon known as the template effect. libretexts.orge-bookshelf.denumberanalytics.com This pre-organization significantly increases the efficiency of the intramolecular reaction, leading to higher yields of the desired macrocycle, often without the need for extreme high-dilution conditions. e-bookshelf.de

For the synthesis of crown ethers like this compound, metal cations, particularly those from the alkali and alkaline earth groups, are effective templates. soton.ac.ukrsc.org The oxygen atoms in the linear polyether precursor can coordinate with the metal ion, wrapping the chain around it. This creates a "pseudo-macrocyclic" arrangement that holds the reactive ends of the precursor in close proximity, facilitating the final ring-closing step. libretexts.orgjetir.org

The effectiveness of a metal ion template is often related to the "size-fit" relationship between the ion and the cavity of the target macrocycle. jetir.org For the synthesis of a 15-membered ring like this compound (a 15-crown-5 (B104581) analogue), the sodium cation (Na⁺) is an effective template due to its complementary size for the cavity. semanticscholar.orgrsc.org The use of a sodium base (e.g., NaOH, NaH) in a Williamson ether synthesis not only serves to create the alkoxide but also provides the templating Na⁺ ion. rsc.org

| Cation Template | Target Crown Ether (Ring Size) | Rationale for Yield Enhancement |

| Li⁺ | 12-Crown-4 | The small lithium ion fits well within the cavity of the 12-membered ring, effectively organizing the precursor for cyclization. rsc.org |

| Na⁺ | 15-Crown-5 | The size of the sodium ion is optimal for templating the formation of 15-membered rings, leading to higher yields. semanticscholar.orgrsc.org |

| K⁺ | 18-Crown-6 (B118740) | The larger potassium ion perfectly templates the formation of the 18-crown-6 macrocycle, a classic example of the template effect. libretexts.orgjetir.org |

| Cs⁺ | Larger Macrocycles (>18 members) | The very large cesium ion can promote the formation of larger macrocycles, sometimes referred to as the "cesium effect". semanticscholar.org |

While less common for polyether synthesis, the use of anions as templates is a powerful strategy in macrocyclic chemistry, particularly for molecules containing hydrogen-bond donor groups (like amides or ureas). scispace.comnih.gov Anions, such as halides (Cl⁻, Br⁻), can form hydrogen bonds with the linear precursor. scispace.comresearchgate.net This interaction can induce the precursor to adopt a folded, circular conformation necessary for cyclization. nih.gov

The anion effectively acts as a scaffold, stabilizing the transition state for the ring-closing reaction and accelerating the rate of macrocyclization. nih.govscispace.com For example, the presence of a chloride anion has been shown to increase the rate of formation of certain macrocycles by a factor of ten. scispace.com The templating effect often follows the order Cl⁻ > Br⁻ > I⁻, which corresponds to the hydrogen-bond accepting ability of the halides. researchgate.net This strategy highlights the versatility of template-based approaches, extending beyond simple metal-ion coordination to include other non-covalent interactions for controlling complex chemical syntheses.

Role of Metal Ions in Macrocyclization

Modern Macrocyclization Techniques and Analogues

The construction of macrocycles has been significantly advanced by the development of robust and versatile cyclization reactions. nih.gov These methods often offer high efficiency and functional group tolerance, which are critical for the synthesis of complex molecules. nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool for the formation of C-C and C-X bonds in macrocyclization. nih.gov While direct transition metal-catalyzed synthesis specifically for this compound is not extensively documented in readily available literature, the principles are widely applied to analogous macrocyclic ethers. For instance, the Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ether linkages and has been adapted for macrocyclization. nih.gov More recent advancements include palladium- and rhodium-catalyzed cross-coupling reactions that can form large rings with high efficiency. mdpi.comacs.org For example, rhodium-catalyzed allylic etherification has been used to construct cyclic ethers, demonstrating the potential for forming specific stereochemistries within the macrocycle. nih.gov

A general representation of a transition metal-catalyzed macrocyclization to form a trioxa-macrocycle could involve a linear precursor with two reactive termini. The choice of metal and ligands is crucial for promoting the desired intramolecular reaction over intermolecular polymerization.

Table 1: Examples of Transition Metal-Catalyzed Macrocyclization for Ether Synthesis

| Catalyst/Reagent | Reaction Type | Precursor Type | Ring Size Formed | Reference |

| Pd(OAc)₂ | C-H activation/etherification | Diazonaphthoquinones and cyclic ethers | Macrocyclic | acs.org |

| Rh(I) complex | Allylic etherification | Allylic carbonate and alkenyl alcohol | Variable | nih.gov |

| Cu(I) | Ullmann condensation | Diaryl ether precursors | Variable | nih.gov |

| Ru(II) complex | Olefin metathesis (see 2.3.2) | Diene | Variable | drughunter.comwikipedia.org |

This table presents generalized examples of transition metal-catalyzed reactions for the synthesis of cyclic ethers, which are analogous to the formation of this compound.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has revolutionized the synthesis of macrocycles, including polyethers. drughunter.comwikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct like ethylene (B1197577). wikipedia.org The high functional group tolerance and the commercial availability of efficient catalysts have made RCM a popular choice for constructing large rings. nih.govdrughunter.com

For the synthesis of an analogue of this compound, a linear precursor containing two terminal alkene functionalities separated by ether linkages would be required. The reaction is driven to completion by the removal of ethylene. wikipedia.org The stereochemistry of the resulting double bond (E or Z) can often be controlled by the choice of catalyst and reaction conditions. nih.govashansenlab.com

Table 2: Key Features of Ring-Closing Metathesis for Macrocycle Synthesis

| Feature | Description | Reference |

| Catalysts | Grubbs' catalysts (1st, 2nd, and 3rd generation), Schrock catalysts, Hoveyda-Grubbs catalysts. | drughunter.comwikipedia.org |

| Substrate Scope | Tolerates a wide range of functional groups including ethers, esters, amides, and alcohols. | wikipedia.org |

| Ring Sizes | Effective for a wide range of ring sizes, from 5-membered rings to large macrocycles (>30 atoms). | wikipedia.org |

| Byproduct | Typically ethylene gas, which can be easily removed to drive the reaction forward. | wikipedia.org |

"Click" Chemistry Approaches for Macrocyclic Construction

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and reliable method for macrocyclization. researchgate.netnih.govresearchgate.net This reaction forms a stable 1,2,3-triazole ring, which can be incorporated into the macrocyclic backbone. researchgate.netnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups. thesciencein.org

To synthesize a triazole-containing analogue of this compound, a linear precursor with a terminal azide (B81097) at one end and a terminal alkyne at the other, interspersed with ether linkages, would be subjected to CuAAC conditions. This approach allows for the modular and efficient assembly of complex macrocyclic architectures. nih.gov

Derivatization and Functionalization of the this compound Scaffold

The ability to introduce functional groups onto the pre-formed macrocyclic framework is crucial for tailoring its properties for specific applications.

Direct Functionalization of the Macrocyclic Framework

Direct functionalization of a pre-formed macrocycle like this compound can be a more efficient strategy than carrying functional groups through a multi-step synthesis. rsc.orgunibo.it For aliphatic crown ethers, which is the class this compound belongs to, direct functionalization often involves radical-mediated cross-dehydrogenative coupling. rsc.orgunibo.it This can be initiated photochemically or with chemical/thermal activation. unibo.it This method allows for the introduction of various substituents onto the carbon backbone of the macrocycle.

Nucleophilic Substitution Reactivity of Ether Linkages

Generally, the ether linkages in a macrocycle like this compound are chemically robust and not prone to nucleophilic substitution under normal conditions because alkoxides are poor leaving groups. uoanbar.edu.iqwikipedia.org Cleavage of ethers typically requires strong acids, such as HBr or HI, to protonate the ether oxygen, making it a better leaving group. pressbooks.pub The subsequent nucleophilic attack by the halide can proceed via an S_N_1 or S_N_2 mechanism, depending on the structure of the ether. wikipedia.orgpressbooks.pub

For a symmetrical macrocyclic ether like this compound, cleavage would likely be non-selective and could lead to a mixture of products. However, the inherent stability of the ether bonds is a key feature of this class of compounds, contributing to their utility as hosts in coordination chemistry. evitachem.com Intramolecular nucleophilic substitution reactions are more common in the synthesis of cyclic ethers from bifunctional linear precursors rather than as a reaction of the pre-formed macrocycle itself. pressbooks.pub

Coordination Chemistry and Metal Ion Complexation by 1,6,11 Trioxacyclopentadecane

Host-Guest Interactions and Molecular Recognition

Ion Selectivity Patterns and Their Determinants

The ion selectivity of a macrocyclic ligand like 1,6,11-trioxacyclopentadecane is primarily governed by the "hole-size" concept, where the ligand shows a preference for metal ions whose ionic radii are most compatible with the size of the macrocycle's cavity. The three oxygen atoms act as donor atoms, creating a polar internal environment capable of coordinating with positively charged metal ions.

The determinants of ion selectivity are a combination of thermodynamic factors, including:

Enthalpy of Complexation (ΔH°): This reflects the strength of the bonds formed between the metal ion and the oxygen donor atoms of the macrocycle. A more negative enthalpy change indicates a stronger interaction.

Entropy of Complexation (ΔS°): This term relates to the change in disorder of the system upon complexation. The "macrocyclic effect" suggests that pre-organized cyclic ligands like this compound have a less significant loss of conformational entropy upon binding a metal ion compared to their linear acyclic analogues, contributing to more stable complexes.

While it is established that this compound forms complexes with alkali and alkaline earth metals such as sodium, potassium, and calcium, specific stability constants (log K) that would quantitatively define its selectivity are not documented in available literature. To illustrate the concept, a hypothetical table of stability constants is presented below, based on typical values for similar, more extensively studied macrocycles.

Hypothetical Stability Constants (log K) for this compound Complexes in Methanol

| Metal Ion | Ionic Radius (Å) | Hypothetical log K |

|---|---|---|

| Li⁺ | 0.76 | 2.0 |

| Na⁺ | 1.02 | 3.5 |

| K⁺ | 1.38 | 4.5 |

| Rb⁺ | 1.52 | 3.8 |

| Cs⁺ | 1.67 | 3.0 |

| Mg²⁺ | 0.72 | 2.5 |

| Ca²⁺ | 1.00 | 4.0 |

| Sr²⁺ | 1.18 | 3.2 |

| Ba²⁺ | 1.35 | 2.8 |

Based on the 15-membered ring structure, it is plausible that this compound would exhibit peak selectivity for cations with ionic radii that best fit its cavity, likely potassium (K⁺) or barium (Ba²⁺) ions. However, without experimental validation, this remains a theoretical projection.

Structural Analysis of this compound Metal Complexes

A detailed structural analysis of metal complexes of this compound is notably absent from scientific databases. Such an analysis would typically be achieved through techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

The flexible nature of the 15-membered ring of this compound allows it to adopt various conformations in solution. Upon complexation with a metal ion, the ligand is expected to wrap around the cation, with the ether oxygen atoms pointing towards the center of the cavity to facilitate coordination. The resulting geometry of the complex is a fine balance between maximizing the metal-ligand interactions and minimizing steric strain within the macrocycle.

Computational studies, such as those employing Density Functional Theory (DFT), could provide insights into the likely conformations. These studies would typically predict bond angles and torsional strains in both the free ligand and its metal complexes. For similar macrocycles, it has been shown that the conformation can vary significantly depending on the size and charge of the complexed metal ion.

The coordination number in a metal complex refers to the number of donor atoms directly bonded to the central metal ion. For this compound, the three oxygen atoms are the primary binding sites. However, the final coordination number of the metal ion in a complex is often satisfied by the inclusion of solvent molecules or counter-ions in the coordination sphere.

Reactivity and Transformations of 1,6,11 Trioxacyclopentadecane Beyond Complexation

Investigation of Substitution Reactions Involving Ring Oxygen Atoms

The oxygen atoms within the 1,6,11-trioxacyclopentadecane ring, being Lewis basic sites, are susceptible to electrophilic attack, which can initiate substitution reactions. However, as part of an ether linkage, these oxygen atoms are generally unreactive towards nucleophilic attack unless activated. The ether linkages (C-O-C) are known to be stable, but under specific and often forcing conditions, they can undergo cleavage.

Nucleophilic substitution reactions at the carbon atoms adjacent to the ether oxygens are more plausible, following mechanisms analogous to those observed in acyclic ethers. These reactions typically require the ether oxygen to be protonated or complexed with a Lewis acid, which transforms the alkoxy group into a good leaving group. Subsequently, a nucleophile can attack the adjacent carbon atom.

General discussions in the literature suggest that crown ethers can undergo substitution reactions where the ether oxygens act as nucleophiles under certain conditions. researchgate.netresearchgate.net For this compound, this would involve one of the ring oxygens attacking an external electrophile. More commonly, however, reactions would involve external nucleophiles attacking the carbon atoms of the ring.

Hypothetical Substitution Reaction Data

Due to the lack of specific experimental data for substitution reactions on this compound, the following table presents hypothetical data based on general principles of ether reactivity. This table illustrates potential outcomes with various nucleophiles under conditions that promote the cleavage of ether bonds.

| Nucleophile (Nu⁻) | Reagent Example | Plausible Conditions | Hypothetical Product(s) |

| Iodide (I⁻) | Concentrated HI | High Temperature | Ring-opened di-iodo and hydroxy-iodo polyethers |

| Bromide (Br⁻) | Concentrated HBr | High Temperature | Ring-opened di-bromo and hydroxy-bromo polyethers |

| Alkoxide (RO⁻) | NaOR in ROH | High Temperature & Pressure | Ring-opened and rearranged polyethers |

| Amine (RNH₂) | RNH₂ with Lewis Acid | High Temperature | Ring-opened amino-polyethers |

This table is illustrative and based on the general reactivity of ethers. Specific yields and product distributions for this compound would require experimental validation.

The reaction mechanism would likely proceed via an Sₙ2 pathway, where the nucleophile attacks the carbon atom adjacent to a protonated ether oxygen. Steric hindrance around the carbon atoms would play a significant role in the reaction rate.

Hydrolytic Stability and Degradation Pathways Under Varying Conditions

The hydrolytic stability of this compound is a critical parameter, particularly in applications where it might be exposed to aqueous environments with varying pH. The ether linkages that constitute the macrocyclic backbone are generally resistant to hydrolysis under neutral conditions. However, under acidic or basic conditions, particularly at elevated temperatures, the ring can undergo degradation. researchgate.net

Acid-Catalyzed Hydrolysis

In acidic media, the ether oxygen atoms can be protonated, which significantly weakens the adjacent C-O bonds and makes them susceptible to nucleophilic attack by water. The degradation pathway likely involves a series of ring-opening reactions, ultimately leading to linear polyethers and smaller oxygenated fragments.

The initial step is the protonation of a ring oxygen atom, followed by the attack of a water molecule on an adjacent carbon atom, leading to the cleavage of a C-O bond and the formation of a hydroxyl group and a protonated ether. This process can continue, leading to the fragmentation of the macrocycle.

Base-Catalyzed Hydrolysis

Under strongly basic conditions and high temperatures, crown ethers can also degrade. While ethers are generally stable to bases at moderate temperatures, elimination reactions can be promoted at higher temperatures. In the case of this compound, this could involve an E2 mechanism, leading to the formation of unsaturated alcohols. However, such reactions are generally less common and require harsh conditions compared to acid-catalyzed hydrolysis. Some studies on the base-promoted degradation of other crown ethers have been reported, indicating the possibility of such pathways. acs.org

Hypothetical Hydrolysis Rate Data

| Condition | pH Range | Temperature (°C) | Hypothetical Half-life (t₁/₂) | Potential Degradation Products |

| Neutral | 6-8 | 25 | > 1 year | Negligible degradation |

| Mild Acid | 4-6 | 25 | Months to a year | Slow formation of linear hydroxy-ethers |

| Strong Acid | < 2 | 80 | Hours to days | Triethylene glycol, 1,4-butanediol, and other fragments |

| Mild Base | 8-10 | 25 | > 1 year | Negligible degradation |

| Strong Base | > 12 | 80 | Days to weeks | Products of elimination and rearrangement |

This table presents hypothetical data to illustrate the expected trends in the hydrolytic stability of this compound. Actual rates and products would need to be determined experimentally.

The degradation of crown ethers in various chemical processes highlights that the macrocyclic ring is not entirely inert and its stability is condition-dependent. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 1,6,11 Trioxacyclopentadecane

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, enabling the exploration of the three-dimensional structures and dynamic behavior of molecules. For a flexible macrocycle like 1,6,11-trioxacyclopentadecane, these techniques are crucial for understanding its chemical properties.

Computational methods, such as molecular mechanics and ab initio calculations, are employed to perform a conformational analysis. acs.org High-temperature molecular dynamics simulations can be used to generate a wide range of possible conformers. acs.org Subsequently, these structures are optimized at progressively higher levels of theory to determine their relative energies and identify the most stable, low-energy conformations. acs.org For analogous sulfur-containing macrocycles (thiacrown ethers), studies have revealed that the lowest energy conformers in the gas phase can differ from those observed in the solid-state crystal structure, highlighting the importance of considering the molecule's environment. acs.org The flexibility of the macrocycle and the low energy barriers for transformation between conformers are significant challenges in these theoretical descriptions but are essential for understanding their function. acs.org This conformational flexibility directly impacts the molecule's ability to act as a host in host-guest chemistry, as the ligand must often reorganize its structure to accommodate a guest molecule, a process that has energetic costs.

A primary function of crown ethers and their analogues is their ability to selectively bind metal cations. unibo.it Computational modeling is instrumental in predicting and analyzing the geometries of the resulting complexes. Density Functional Theory (DFT) is a widely used method for optimizing the geometries of these ligand-metal complexes. mdpi.comnih.gov

These studies reveal detailed structural information, such as the distances between the metal cation and the oxygen donor atoms of the macrocycle. For instance, in complexes of diaza-15-crown-5 ether, it has been shown that four out of the five oxygen atoms are typically equidistant from a central cation, while one oxygen may be at a greater distance, particularly in complexes with alkali metals. mdpi.com The position of the cation relative to the plane of the donor atoms is also a key factor; smaller cations may sit within the cavity, while larger ones may be located outside the plane. nih.gov The structure of the complex is often a balance between maximizing the favorable interactions between the cation and the ligand's donor atoms and minimizing the steric strain within the macrocycle. acs.org Ab initio calculations have been used to show that small crown-ether metal complexes can serve as structural models for more complex systems like metal-exchanged zeolites. chemrxiv.orgacs.orgchemrxiv.org

Exploration of Conformational Flexibility and its Impact on Reactivity

Quantum Chemical Approaches to Bonding and Interactions in Complexes

To gain a deeper understanding of the nature of the chemical bonds and non-covalent interactions within this compound complexes, a variety of quantum chemical methods are employed. These techniques go beyond simple geometric descriptions to probe the electronic structure of the molecules.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonding. usa-journals.com By identifying bond critical points (BCPs) in the electron density between atoms, QTAIM can classify interactions as either shared (covalent) or closed-shell (ionic or van der Waals). In studies of crown ether-metal complexes, QTAIM analysis typically shows that the metal-oxygen bonds are predominantly electrostatic in nature. nih.govusa-journals.com The properties of the electron density at the BCPs, such as its value and its Laplacian, can be correlated with the stability of the complexes. sid.ir

The following table presents illustrative data from NBO analysis for a representative 15-crown-5 (B104581) ether complex with a sodium cation (Na+), demonstrating the key donor-acceptor interactions.

| Donor NBO (Ligand) | Acceptor NBO (Metal) | Stabilization Energy E(2) (kcal/mol) |

| Lone Pair (O) | Vacant s-orbital (Na+) | 15.8 |

| Lone Pair (O) | Vacant s-orbital (Na+) | 15.5 |

| Lone Pair (O) | Vacant s-orbital (Na+) | 16.2 |

| Lone Pair (O) | Vacant s-orbital (Na+) | 15.9 |

| Lone Pair (O) | Vacant s-orbital (Na+) | 16.0 |

Note: This data is illustrative for a typical 15-crown-5 complex and is intended to represent the type of information generated by NBO analysis.

When a flexible macrocycle like this compound binds to a metal ion, it must often adopt a conformation that is higher in energy than its most stable, unbound state. The energy difference between the complexed and uncomplexed conformation of the ligand is known as the ligand strain energy or reorganization energy. rsc.orgscispace.com Molecular mechanics calculations are often used to determine these strain energies. scispace.com It has been demonstrated that there is an inverse relationship between the ligand strain energy and the stability of the resulting complex; a lower strain energy generally leads to a more stable complex. scispace.com

The metal-ligand binding energy is a critical thermodynamic quantity that indicates the strength of the interaction. It is typically calculated as the difference in energy between the optimized complex and the sum of the energies of the isolated ligand and metal ion. orientjchem.org These calculations are often performed using DFT methods. digitaloceanspaces.com The binding energy is influenced by several factors, including the electrostatic attraction between the ion and the polar oxygen atoms, the charge transfer interactions, and the ligand strain energy. nih.govsid.ir

Below is a table showing representative calculated binding energies and ligand strain energies for complexes of a 15-crown-5 ether with different alkali metal cations.

| Cation | Ionic Radius (Å) | Calculated Binding Energy (kcal/mol) | Calculated Ligand Strain Energy (kcal/mol) |

| Li+ | 0.76 | -45.2 | 5.1 |

| Na+ | 1.02 | -38.5 | 3.8 |

| K+ | 1.38 | -29.7 | 2.5 |

Note: This data is illustrative and based on general trends observed for 15-crown-5 ethers.

Electron Density Analysis (e.g., QTAIM, NBO)

Theoretical Prediction of Ion Selectivity and Reaction Pathways

A key feature of crown ethers is their ability to selectively bind certain ions over others. Computational chemistry plays a vital role in understanding and predicting this selectivity, as well as in elucidating the mechanisms of reactions involving these macrocycles.

The ion selectivity of a host molecule like this compound is determined by a delicate balance of factors, including the match between the cation size and the ligand's cavity size, the metal-ligand binding energy, and the solvation energies of the free ion, the free ligand, and the complex. nih.gov Theoretical investigations have shown that while the "size-match" concept is a useful starting point, the interplay of binding strength and solvation effects is crucial for determining selectivity in solution. nih.gov By calculating the Gibbs free energies of complexation for a series of different metal ions, computational models can predict the selectivity of a given macrocycle. mdpi.comnih.gov For example, theoretical studies on aza-crown ethers have been used to guide synthetic chemists in selecting the best ligand for a specific alkali metal ion. mdpi.comnih.govresearchgate.netund.edu

Computational methods are also used to explore the potential energy surfaces of chemical reactions involving crown ethers. This allows for the identification of transition states and the calculation of activation energies, providing a detailed mechanistic understanding of reaction pathways. researchgate.net For instance, computational studies have been used to investigate the photoisomerization pathways of photoresponsive crown ethers and the mechanism of SN2 reactions promoted by crown ethers. researchgate.netacs.orgnih.govresearchgate.netmdpi.com These studies can distinguish between different possible mechanisms, such as contact ion pair versus solvent-separated ion pair mechanisms in SN2 reactions. researchgate.net

Academic Research Applications of 1,6,11 Trioxacyclopentadecane

Supramolecular Systems and Advanced Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits associated through non-covalent interactions. thno.org The ability of 1,6,11-Trioxacyclopentadecane to act as a host molecule in host-guest chemistry makes it a relevant, though simple, building block for the construction of more complex supramolecular architectures. nih.gov

Design and Synthesis of Novel Molecular Receptors

The fundamental role of a molecular receptor is to bind a specific guest molecule through complementary interactions. This compound functions as a receptor primarily for metal cations. The three oxygen atoms within its flexible cyclic framework are positioned to coordinate with a metal ion that has a compatible ionic radius, effectively encapsulating it. evitachem.com This process of complexation is a foundational concept in molecular recognition. thno.org

The design of novel receptors based on this scaffold involves modifying its basic structure to enhance selectivity or to bind other types of guests. While this compound itself is a simple receptor, its core structure is a starting point for more complex systems. Its key characteristic is its pre-organized cavity, which reduces the entropic penalty of binding compared to linear ether analogues. The binding mechanism involves the oxygen atoms creating a coordination site for a cation, altering the cation's solubility and reactivity. evitachem.com

Table 1: Properties of this compound as a Molecular Receptor

| Property | Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄O₃ | |

| Molecular Weight | 216.32 g/mol | |

| Structure | 15-membered macrocycle with three ether linkages. | evitachem.com |

| Binding Site | The three oxygen atoms coordinate with metal cations. | evitachem.com |

| Primary Guests | Metal cations such as sodium (Na⁺) and potassium (K⁺). | |

Integration into Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where two or more components are linked by a mechanical bond, not a covalent one. researchgate.netd-nb.info A rotaxane, for instance, consists of a macrocyclic "wheel" threaded onto a linear "axle" that is capped with bulky stopper groups to prevent dethreading. researchgate.net

Theoretically, this compound is a candidate for the "wheel" component in a rotaxane. The synthesis would involve threading the macrocycle onto an axle that contains a recognition site, such as a dialkylammonium salt, which can form hydrogen bonds with the ether oxygen atoms of the macrocycle. manchester.ac.uk Following this threading event, a "capping" reaction would attach bulky stoppers to the ends of the axle, mechanically trapping the wheel. researchgate.net While this principle is well-established for common crown ethers, specific, high-yield syntheses of rotaxanes explicitly using this compound are not prominently featured in the literature, which tends to favor more complex or functionalized macrocycles for creating advanced MIMs. rsc.orgrsc.orgbeilstein-journals.org

Self-Assembly of Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. researchgate.netnih.gov The host-guest recognition properties of this compound can be harnessed to drive the self-assembly of simple supramolecular systems.

For example, a ditopic guest molecule—one with two recognition sites—could template the assembly of a pseudorotaxane dimer. If a linear molecule containing two separate cation binding sites (e.g., two ammonium (B1175870) groups spaced appropriately) were mixed with this compound, two macrocycles could thread onto the axle, one at each station, to form a discrete, self-assembled architecture. This type of dynamic self-assembly, driven by complementary host-guest interactions, is a key strategy for constructing complex supramolecular structures. d-nb.infomdpi.com

Exploration in Molecular Machines and Devices

Artificial molecular machines are molecular-scale devices capable of performing a task in response to an external stimulus. nih.govnobelprize.org Many such machines are based on MIMs like rotaxanes and catenanes, where the stimulus (e.g., light, heat, or a chemical signal) induces controlled motion of one component relative to the other. researchgate.netrsc.org

The role of this compound in a hypothetical molecular machine would be linked to its cation-binding ability. In a rotaxane where it acts as the wheel, the presence or absence of a specific cation could be used to control the position of the wheel on the axle. If the axle contains two different recognition sites, or "stations," the macrocycle's affinity for each station could be modulated by the addition or removal of a metal ion guest. This binding and unbinding, which can be triggered externally, alters the non-covalent interactions and causes the macrocycle to shuttle between the stations. researchgate.net This controlled, reversible movement is the basis of a molecular switch, a fundamental component of more complex molecular machinery. nih.gov

Catalysis and Phase Transfer Phenomena

The ability of this compound to encapsulate cations makes it particularly useful in reactions involving reactants that are soluble in different, immiscible phases.

Utility as Phase Transfer Catalysts in Organic Synthesis

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.comwisdomlib.org A phase transfer catalyst works by transporting a reactant from one phase into the other, allowing the reaction to proceed. operachem.com

This compound serves as an effective phase transfer catalyst for reactions involving an anionic nucleophile. The mechanism proceeds as follows:

The macrocycle, which is soluble in the organic phase, migrates to the aqueous-organic interface.

In the aqueous phase, it complexes a metal cation (e.g., K⁺) from an inorganic salt (e.g., potassium cyanide, KCN). operachem.comspcmc.ac.in

The resulting complex, [K⊂(this compound)]⁺, has a lipophilic exterior due to the hydrocarbon backbone of the macrocycle. This allows the complex and its associated anion (CN⁻) to dissolve in the organic phase. spcmc.ac.in

In the organic phase, the anion is poorly solvated and highly reactive—often called a "naked" anion. It can then readily react with the organic substrate (e.g., an alkyl halide) in a nucleophilic substitution reaction. operachem.com

After the reaction, the catalyst is regenerated and can shuttle back to the aqueous phase to begin another cycle.

This catalytic cycle allows reactions that would otherwise be impractically slow to occur at significantly accelerated rates and under milder conditions, making PTC a cornerstone of green chemistry. ijirset.com

Table 2: Representative Application of a Crown-Ether-Type PTC in a Nucleophilic Substitution Reaction

| Parameter | Description | Source |

|---|---|---|

| Reaction Type | Nucleophilic Substitution (SN2) | operachem.com |

| Organic Substrate | 1-Chlorooctane (in an organic solvent like decane) | operachem.com |

| Aqueous Reactant | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in water | operachem.com |

| Catalyst | This compound (or similar crown ether/phosphonium salt) | operachem.com |

| Mechanism | The catalyst transports the cyanide anion (CN⁻) into the organic phase. | spcmc.ac.in |

| Product | 1-Cyanooctane | operachem.com |

| Advantage | The reaction proceeds with high yield in hours, whereas without the catalyst, virtually no product is formed even after extended heating. operachem.com |

Application in Metal-Complex Catalysis

The primary catalytic application of this compound and related crown ethers is in phase-transfer catalysis (PTC). wikipedia.org In this role, the macrocycle facilitates reactions between reactants that are located in separate, immiscible phases, such as an aqueous and an organic phase. wikipedia.org

The mechanism involves the crown ether encapsulating a metal cation from an inorganic salt (e.g., KMnO₄, R-X + Nu⁻) present in the aqueous phase. numberanalytics.com The exterior of the resulting complex is lipophilic, allowing it to dissolve in the organic phase. This transfer brings the associated anion into the organic phase, where it can react with the organic substrate. This technique enhances reaction rates and yields for processes where reactants have disparate solubilities. An industrial study highlighted that using this compound as a phase-transfer catalyst significantly increased the yield of a key pharmaceutical intermediate compared to conventional methods.

Furthermore, metal complexes incorporating derivatives of trioxacyclopentadecane have shown catalytic activity. For instance, a europium(III) complex with 1,7-diaza-4,10,13-trioxacyclopentadecane-N,N'-diacetic acid (K21DA) has been shown to catalyze the hydrolysis of phosphodiester bonds, indicating the potential for such complexes in biochemical reactions. acs.org

Development of Supramolecular Catalytic Systems

Supramolecular catalysis leverages non-covalent interactions to create complex, organized systems that mimic the efficiency and selectivity of natural enzymes. tandfonline.com Crown ethers like this compound are fundamental building blocks in this field, serving as recognition units that bind specific substrates or cofactors. researchgate.net

The core principle is to couple the ion-binding function of the crown ether with a catalytic process. rsc.org The binding of a metal cation can induce conformational changes, pre-organize a substrate for reaction, or tune the electronic properties of a catalytically active center within the supramolecular assembly. researchgate.net

A notable example is the development of a smart catalytic system for asymmetric Suzuki–Miyaura coupling reactions using a chiral diamine ligand featuring a crown ether side arm. chinesechemsoc.org The catalytic activity and enantioselectivity of this system were significantly influenced by the presence of an alkali metal cation. The cation, captured by the crown ether, helps to assemble a well-defined chiral pocket around the palladium catalyst, leading to a high degree of chiral induction. chinesechemsoc.org This demonstrates how the recognition properties of a crown ether can be used to control a catalytic reaction within a larger supramolecular structure. researchgate.netchinesechemsoc.org

Advanced Materials Science

The unique coordination properties of this compound are exploited in the creation of advanced materials with specialized functions. evitachem.com Its ability to selectively interact with metal ions makes it a valuable component in the design of functional polymers and frameworks.

This compound's capacity to form stable complexes with metal ions is utilized in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. Coordination polymers are infinite structures composed of metal ions linked by organic bridging ligands. slideshare.netua.es MOFs are a subclass of these materials characterized by a porous structure. ua.es

The selective binding of cations by this compound is central to its use in materials designed for specific ionic interactions, most notably in chemical sensors. Ion-selective electrodes (ISEs) are a prime example, where the macrocycle acts as an ionophore—a neutral carrier that selectively binds a target ion. nih.gov

In a typical ISE, the ionophore is embedded in a polymeric membrane, often made of PVC. nih.govresearchgate.net The membrane separates the sample solution from an internal reference solution. The ionophore selectively complexes with the target cation at the membrane-sample interface, creating a potential difference across the membrane that is proportional to the concentration of the target ion. The selectivity of the electrode is determined by how strongly the ionophore binds the target ion compared to other interfering ions. Macrocyclic diamides with a similar 15-membered ring structure have been successfully used to create electrodes selective for strontium (Sr²⁺) ions. nih.gov

Research into molecular electronics has explored the use of crown ethers as functional components in molecular wires. aip.orgaip.orgnih.gov Theoretical and experimental studies have shown that incorporating a crown ether into a conductive molecular backbone can create a single-molecule sensor. aip.orgaip.org The electrical conductance of such a wire changes measurably when the crown ether unit binds to a metal ion. aip.orgresearchgate.net This phenomenon arises from charge transfer between the captured ion and the molecular wire, which shifts the molecular orbital energy levels and alters the charge transport properties. aip.orgaip.org In some systems, self-assembly of phthalocyanines substituted with crown ethers has led to the formation of long, fibrous structures described as "molecular cables," which consist of an electron-conducting core surrounded by ion-conducting channels. ru.nl

In the realm of chiral materials, crown ethers can be incorporated into larger molecular architectures to create chiral environments. For example, attaching a crown ether to a chiral catalyst can help in the formation of a specific chiral pocket upon ion binding, enhancing enantioselectivity. chinesechemsoc.org There is also significant interest in creating inherently chiral coordination polymers, such as those with a helical structure. The use of chiral building blocks or the spontaneous resolution of achiral components can lead to homochiral materials, which have potential applications in enantioselective separations and catalysis.

Development of Materials with Tailored Ionic Interactions

Separation Science and Metal Extraction

Solvent extraction is a widely used method for separating and concentrating metal ions. researchgate.net It involves the transfer of a metal ion from an aqueous phase into an immiscible organic phase containing an extractant. researchgate.net Crown ethers, including 15-crown-5 (B104581) and its analogs, are effective extractants for various metal ions, particularly lanthanides and actinides. akjournals.comnih.govacs.org

The process relies on the formation of an ion-pair complex. The crown ether encapsulates the metal cation, and this positively charged complex pairs with an anion from the aqueous solution. akjournals.com The resulting neutral, lipophilic assembly is soluble in the organic solvent (e.g., chloroform) and is thus extracted from the aqueous phase. akjournals.com The efficiency and selectivity of the extraction depend on the compatibility between the size of the metal ion and the cavity of the crown ether. akjournals.comorientjchem.org

Studies using 15-crown-5 have demonstrated its effectiveness in separating trivalent lanthanides like Europium (Eu³⁺), Thulium (Tm³⁺), and Ytterbium (Yb³⁺) from perchlorate (B79767) media. akjournals.com The extraction efficiency follows the trend of the ionic radius, allowing for the separation of different lanthanides from each other. akjournals.com Similar principles have been applied to the extraction of actinides and in the synergistic extraction of lanthanides where the crown ether works in concert with another extractant to enhance separation factors. nih.govacs.orgnih.gov

Selective Ion Separation Methodologies

The structure of this compound, a type of crown ether, allows it to selectively bind with specific metal cations. This selectivity is primarily based on the compatibility between the size of the cation and the internal diameter of the macrocyclic cavity. This "size-fit" principle is a cornerstone of how crown ethers discriminate between different ions. Methodologies for selective ion separation leveraging this compound often involve its immobilization on a solid support, such as silica (B1680970) gel, to create a stationary phase for chromatography. acs.org

In such a system, a solution containing a mixture of metal ions is passed through the chromatographic column. Cations that form stable complexes with the immobilized this compound are retained on the column, while ions that bind weakly or not at all pass through more quickly. This difference in retention time allows for the separation of the ions. While specific studies detailing separation factors for this compound are not prevalent, research on analogous mixed-donor macrocycles demonstrates the viability of this approach for separating ions like Pt(II) and Pd(II) from others such as Sr(II) and Cu(II). acs.org The development of nanofiltration membranes that incorporate macrocycles to create precisely sized channels is another advanced methodology for achieving highly selective ion separation. nih.gov

Extraction Processes for Metal Ions

Solvent extraction is a widely used technique for separating and purifying metal ions, and this compound is well-suited for this application, acting as a phase-transfer catalyst. sciengine.com In a typical liquid-liquid extraction process, an aqueous solution containing the target metal ions is mixed with an immiscible organic solvent containing the crown ether.

The mechanism relies on the crown ether encapsulating a cation from the aqueous phase. The exterior of the resulting complex is lipophilic (nonpolar), rendering the entire complex soluble in the organic solvent. This facilitates the transfer of the metal ion from the aqueous phase to the organic phase. The efficiency and selectivity of the extraction depend on the stability of the complex formed, which is governed by the cation's fit within the crown ether's cavity and the solvation energies of the ions involved. semanticscholar.org

While detailed extraction data for this compound is limited, studies on other host compounds provide insight into how such processes are evaluated. Research on acetic acid derivatives with different structural frameworks, for instance, determined extraction equilibrium constants and separation factors for aluminum group metals. mdpi.com These studies quantify the extraction ability and selectivity, as shown in the illustrative table below based on findings for related types of compounds.

| Metal Ion | Host Compound Type | Extraction Efficiency / Separation Factor |

| Ga³⁺ / Al³⁺ | Calix nd.eduarene Derivative | Separation Factor (β): 1.6 x 10³ |

| In³⁺ / Ga³⁺ | Calix nd.eduarene Derivative | Separation Factor (β): 1.0 x 10³ |

| In³⁺ | Triphenylmethane Derivative | Percent Extraction: ~90% at pH 3.5 |

| This table is illustrative and based on data for other host compounds to demonstrate typical findings in metal ion extraction studies. mdpi.com |

Studies on Ion Transport Mechanisms in Model Systems

The ability of this compound to bind and transport cations makes it a useful tool for studying ion transport mechanisms in model biological systems, such as artificial membranes.

Facilitation of Cation Transport Across Artificial Membranes

In its role as an ionophore, or ion carrier, this compound can facilitate the movement of cations across lipid bilayers, which are otherwise impermeable to charged species. nd.edu The process involves the crown ether binding a cation on one side of the membrane, forming a lipophilic complex. This complex can then diffuse through the nonpolar interior of the membrane to the other side. There, the cation is released, and the uncomplexed crown ether can return to the original side to transport another ion. frontiersin.org

Research has employed this principle to investigate the transport of specific ions. For example, one case study noted that this compound enhanced the flux of potassium ions across lipid membranes when compared to controls without the compound. The selectivity of transport is again dictated by the stability of the crown-cation complex. Studies with other synthetic transporters have shown that modifying the structure of the carrier molecule can lead to high efficiency and selectivity for certain ions, such as Na+. nd.edu

| Cation | Relative Transport Ability by Ionophore (Salinomycin) |

| K⁺ | +++++ |

| Na⁺ | ++++ |

| Rb⁺ | +++ |

| Cs⁺ | ++ |

| Li⁺ | + |

| This table illustrates the relative selectivity of cation transport across an artificial membrane by the ionophore salinomycin, demonstrating the principle of selective transport. mdpi.com |

Investigation of Encapsulation Effects on Ion Mobility

The encapsulation of a cation by this compound fundamentally alters the physical properties of that ion. The resulting complex is larger and has a different shape and charge distribution than the bare ion. These changes directly affect the ion's mobility in a gas phase, a property that can be investigated using techniques like ion mobility-mass spectrometry (IM-MS). researchgate.net

In an IM-MS experiment, ions are driven through a drift tube filled with a neutral buffer gas by a weak electric field. Their velocity, or mobility, depends on their size, shape, and charge. By encapsulating a cation, this compound increases its collision cross-section (a measure of its effective size), which would decrease its mobility compared to the uncomplexed ion. The flexible conformational nature of the crown ether allows it to wrap around the cation, shielding its charge and leading to a more stable, compact structure. evitachem.com Studying these encapsulation effects provides valuable insights into the non-covalent interactions that govern host-guest chemistry and the structural nature of these complexes in a solvent-free environment. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Complex Architectures

The synthesis of macrocycles like 1,6,11-Trioxacyclopentadecane has traditionally relied on methods such as the Williamson ether synthesis, which involves the cyclization of linear polyethers. evitachem.com However, future research is geared towards the development of more efficient and versatile synthetic strategies to create complex architectures derived from the basic this compound framework.

One promising avenue is the application of Ring-Closing Metathesis (RCM) . RCM has become a powerful tool for the formation of 5- to 30-membered rings and is tolerant of a wide array of functional groups. organic-chemistry.org The use of modern catalysts, such as second-generation Grubbs' catalysts, could enable the synthesis of this compound derivatives with embedded functionalities or as part of larger, more intricate molecular designs. organic-chemistry.org For instance, by starting with a diene precursor containing the core ether linkages of this compound, RCM could be employed to close the ring, potentially offering higher yields and greater control over the final structure compared to traditional methods. rsc.orgmdpi.comresearchgate.net

Another area of development is template-directed synthesis . This approach utilizes a temporary scaffold or template to pre-organize the linear precursor, facilitating the desired cyclization and increasing the yield of the macrocycle. While non-template syntheses of some macrocycles are known, researchgate.net the use of metal ions or other guest molecules as templates can significantly enhance the efficiency of macrocyclization, a principle that could be further optimized for the synthesis of complex this compound-based structures.

Computational Design and Rational Engineering of Macrocyclic Ligands

The ability of this compound to form complexes with cations is a cornerstone of its functionality. evitachem.com Future research will increasingly rely on computational methods to design and engineer new macrocyclic ligands based on this structure with tailored selectivities and affinities for specific ions.

Density Functional Theory (DFT) calculations are becoming instrumental in predicting the geometries and stabilities of metal complexes with macrocycles. mdpi.com For this compound, DFT can be used to model its interaction with various cations, providing insights into the binding energies and the influence of solvent effects. researchgate.net This predictive power allows for the in silico design of derivatives with modified backbones or appended functional groups to enhance selectivity for a target ion. For example, calculations could guide the strategic placement of additional donor atoms or electron-withdrawing/donating groups to fine-tune the electronic properties of the macrocyclic cavity.

Integration into Multi-Component Supramolecular Systems

The principles of self-assembly are being harnessed to construct increasingly complex and functional supramolecular systems, and macrocycles like this compound are valuable building blocks in this endeavor.

A key area of future research is the incorporation of this compound into supramolecular polymers . kyoto-u.ac.jpnih.gov These are long-chain structures held together by non-covalent interactions. By functionalizing this compound with recognition motifs, it can be designed to self-assemble into one-dimensional chains or more complex networks. reading.ac.uk The reversible nature of these interactions could lead to the development of "smart" materials that respond to external stimuli such as temperature, light, or the presence of specific ions. The combination of host-guest chemistry and metal-ligand interactions provides a powerful strategy for constructing such orthogonal self-assembling systems. rsc.org

Furthermore, the unique topology of macrocycles makes them ideal components for creating mechanically interlocked molecules such as rotaxanes and catenanes . davuniversity.orgresearchgate.net A rotaxane consists of a macrocycle threaded onto a linear "axle" with bulky "stoppers" at each end, while a catenane is composed of two or more interlocked rings. The synthesis of these structures often relies on template-directed strategies where a pre-formed host-guest complex facilitates the final covalent bond formation. davuniversity.org this compound could serve as the macrocyclic wheel in a rotaxane, with its ion-binding properties being used to control the position of the wheel along the axle, a fundamental concept in the design of molecular machines.

Exploration of New Catalytic Applications and Reaction Discoveries

The application of crown ethers as phase-transfer catalysts (PTCs) is well-established. operachem.comscribd.com By sequestering cations in the organic phase, they facilitate reactions between immiscible reactants. operachem.com While this compound is known to function as a PTC, future research will likely focus on developing more specialized catalytic systems based on this macrocycle. This includes the design of chiral versions for asymmetric phase-transfer catalysis, a powerful tool for enantioselective synthesis. nih.gov

Moreover, the complexation of metal ions by this compound opens the door to its use in transition metal catalysis . nih.gov By encapsulating a catalytically active metal ion, the macrocycle can create a unique microenvironment that influences the reactivity and selectivity of the metal center. uva.nlarcjournals.org This "ship-in-a-bottle" approach can lead to catalysts with enhanced stability and novel substrate selectivity. Research in this area could explore the use of this compound-metal complexes for a variety of organic transformations, potentially discovering new catalytic activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,6,11-Trioxacyclopentadecane, and how can its purity be optimized?

- Methodological Answer : The synthesis of this compound (CAS 295-63-6, C12H24O3) typically involves cyclization of polyether precursors under controlled conditions. For example, crown ether analogs are synthesized via Williamson ether synthesis, where alkoxide intermediates react with dihalides. Optimization of purity requires rigorous purification steps, such as column chromatography or recrystallization, followed by characterization via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Reaction solvents (e.g., THF or acetonitrile) and temperature (60–80°C) are critical to minimize side reactions .

Q. How can the structural conformation of this compound be analyzed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving the macrocyclic structure. For instance, scandium(III) complexes with similar crown ethers (e.g., 1,4-dithia-7,10,13-trioxacyclopentadecane) reveal pentagonal bipyramidal coordination, validated by single-crystal diffraction . Computational methods, such as density functional theory (DFT), can predict bond angles and torsional strain, while IR and Raman spectroscopy validate functional groups like ether linkages .

Q. What are the thermal stability and decomposition thresholds for this compound under experimental conditions?

- Methodological Answer : Thermal gravimetric analysis (TGA) under inert atmospheres (e.g., N2) shows decomposition onset temperatures >200°C for structurally related ethers. Differential scanning calorimetry (DSC) can identify phase transitions. For safe handling, avoid temperatures exceeding 150°C and prolonged exposure to strong acids/bases, which may cleave ether bonds .

Advanced Research Questions

Q. How does this compound coordinate with rare-earth metals, and what are the implications for catalytic systems?

- Methodological Answer : The compound’s oxygen atoms act as Lewis basic sites, facilitating coordination with metals like Sc(III) or Zr(IV). In scandium complexes, the crown ether adopts a pentagonal bipyramidal geometry, with axial ligands (e.g., Cl<sup>−</sup> or MeCN) stabilizing the structure . Such complexes are precursors for catalytic applications, such as Lewis acid-mediated organic transformations. Researchers should use stoichiometric metal-to-ligand ratios (1:1 or 1:2) and monitor coordination via UV-Vis titration or conductivity measurements .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., reaction mixtures or biological samples)?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) is effective for quantification. For trace analysis, GC-MS with electron ionization (EI) provides high sensitivity, leveraging the compound’s molecular ion (m/z 216.32). Calibration curves should be prepared in solvent systems matching the sample matrix (e.g., acetonitrile/water) .

Q. How can computational modeling predict the host-guest chemistry of this compound with alkali metal ions?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and DFT calculations (e.g., Gaussian 09) can estimate binding affinities for ions like Na<sup>+</sup> or K<sup>+</sup>. Parameters include Gibbs free energy (ΔG) of complexation and cavity size compatibility. Experimental validation via isothermal titration calorimetry (ITC) or <sup>23</sup>Na NMR spectroscopy is recommended to confirm computational predictions .

Methodological Considerations

- Experimental Design : When studying reactivity, control oxygen and moisture levels using Schlenk lines or gloveboxes to prevent ether oxidation .

- Data Contradictions : Discrepancies in coordination geometry (e.g., axial vs. equatorial ligand placement) may arise from crystallographic vs. solution-phase studies. Cross-validate with multiple techniques (XRD, NMR, IR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.